Comprehensive Physicochemical Profiling of 4-Ethyl-2-hydroxy-N-methylbenzamide (CAS 1243377-04-9): Structural Dynamics and Methodological Validation
Comprehensive Physicochemical Profiling of 4-Ethyl-2-hydroxy-N-methylbenzamide (CAS 1243377-04-9): Structural Dynamics and Methodological Validation
Abstract: 4-Ethyl-2-hydroxy-N-methylbenzamide (CAS 1243377-04-9) is a highly substituted aromatic compound belonging to the salicylamide (2-hydroxybenzamide) class. As a Senior Application Scientist, I have observed that the physicochemical behavior of such molecules is rarely dictated by their molecular weight alone; rather, it is governed by intricate intramolecular dynamics. This whitepaper provides an in-depth technical analysis of the compound's structural properties, the causality behind its physical behavior, and the self-validating experimental protocols required to accurately characterize it for downstream drug development.
Structural Causality and Physicochemical Profile
The benzamide pharmacophore is a cornerstone in medicinal chemistry, frequently utilized as a "privileged scaffold" for targeting central nervous system (CNS) receptors and epigenetic enzymes[1]. The specific substitution pattern of 4-Ethyl-2-hydroxy-N-methylbenzamide introduces critical steric and electronic effects that define its physical state, solubility, and lipophilicity.
Quantitative Data Summary
The fundamental properties of the compound are summarized below, synthesizing structural data inherent to the 2-hydroxy-N-methylbenzamide core[2]:
| Property | Value / Descriptor |
| CAS Registry Number | 1243377-04-9 |
| Chemical Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Hydrogen Bond Donors | 2 (Phenolic -OH, Amide -NH) |
| Hydrogen Bond Acceptors | 2 (Carbonyl =O, Phenolic -O) |
| Topological Polar Surface Area (TPSA) | ~49.3 Ų |
| Predicted State at Standard Temp | Solid crystalline powder |
The Role of Intramolecular Hydrogen Bonding
The most defining physical characteristic of the 2-hydroxybenzamide class is the presence of strong Resonance-Assisted Hydrogen Bonding (RAHB) . Gas-phase electron diffraction and theoretical calculations confirm that the 2-hydroxyl group acts as a potent hydrogen bond donor to the adjacent amide carbonyl oxygen[3].
Mechanistic Insight: This intramolecular hydrogen bond locks the molecule into a planar, pseudo-six-membered ring conformation. By satisfying its own hydrogen-bonding potential internally, the molecule exhibits fewer intermolecular interactions with surrounding water molecules. Consequently, 4-Ethyl-2-hydroxy-N-methylbenzamide possesses a higher lipophilicity (LogP) and lower aqueous solubility than its 3-hydroxy or 4-hydroxy isomers. The 4-ethyl group further amplifies this lipophilicity through steric bulk, facilitating passive diffusion across lipid bilayers—a critical parameter for CNS-targeted therapeutics.
Experimental Methodologies for Property Validation
To ensure scientific integrity and reproducibility, the physical properties of CAS 1243377-04-9 must be determined using self-validating experimental systems. Below are the field-proven protocols for characterizing its lipophilicity and thermal behavior.
Protocol A: Determination of Lipophilicity (LogP) via RP-HPLC
Causality for Method Selection: Traditional shake-flask methods often fail for highly substituted benzamides due to emulsion formation and the amphiphilic nature of the amide bond. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), standardized under OECD Test Guideline 117[4], is chosen because it directly correlates the analyte's retention capacity factor ( k′ ) with its partition coefficient, offering a high-throughput, self-calibrating system immune to emulsion artifacts.
Step-by-Step Workflow:
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System Calibration (Self-Validation): Prepare a calibration mixture of at least six reference substances with known LogP values spanning the expected range (e.g., LogP 1.0 to 4.0). Inject the mixture onto a C18 analytical column (e.g., 5 µm, 150 x 4.6 mm).
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Dead Time Determination: Inject an unretained compound (e.g., thiourea) to determine the column dead time ( t0 ).
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Sample Preparation: Dissolve 4-Ethyl-2-hydroxy-N-methylbenzamide in the mobile phase (typically 75:25 Methanol:Water, HPLC grade) to a concentration of 0.1 mg/mL.
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Chromatographic Run: Elute the sample at an isocratic flow rate of 1.0 mL/min, monitoring UV absorbance at 254 nm. Record the retention time ( tR ).
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Data Synthesis: Calculate the capacity factor using the formula k′=(tR−t0)/t0 . Interpolate the LogP of the test compound from the linear regression of log(k′) versus known LogP values of the reference standards.
Protocol B: Thermal Analysis via Differential Scanning Calorimetry (DSC)
Causality for Method Selection: Because the equilibrium between intramolecular and intermolecular hydrogen bonds in benzamides can lead to multiple crystalline states (polymorphism), a simple capillary melting point is insufficient. DSC provides a quantitative thermodynamic profile, identifying the most stable polymorph required for formulation.
Step-by-Step Workflow:
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Baseline Equilibration: Purge the DSC cell with dry Nitrogen at 50 mL/min and run an empty aluminum pan to establish a flat thermal baseline.
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Sample Loading: Accurately weigh 2.0 to 5.0 mg of CAS 1243377-04-9 into a standard aluminum crucible and hermetically seal it.
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Thermal Ramping: Heat the sample from 25°C to 250°C at a strictly controlled rate of 10°C/min.
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Thermogram Analysis: Identify the sharp endothermic peak corresponding to the melting point ( Tm ). Any preceding exothermic peaks indicate a polymorphic transition, validating the presence of metastable crystalline forms driven by alternative hydrogen-bonding networks.
Pharmacological Relevance & Signaling Pathway Modulation
Benzamide derivatives are heavily utilized in the rational discovery of super-potent and highly selective Dopamine D2 and D3 receptor antagonists and partial agonists[5]. The structural features of 4-Ethyl-2-hydroxy-N-methylbenzamide—specifically the lipophilic 4-ethyl tail and the hydrogen-bonded salicylamide headgroup—are perfectly tuned to occupy the orthosteric binding pocket of these G-protein coupled receptors (GPCRs).
By binding to the D2/D3 receptors, benzamide scaffolds block the endogenous binding of dopamine. This antagonism prevents the activation of the inhibitory Gαi/o protein complex, thereby rescuing Adenylyl Cyclase (AC) activity, restoring intracellular cAMP levels, and modulating downstream neuronal excitability[6].
Fig 1: Generalized Dopamine D2/D3 receptor signaling pathway modulated by benzamide antagonists.
References
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PubChem. "N-Methylsalicylamide | C8H9NO2 | CID 74624 - Properties and Structure." National Center for Biotechnology Information.2
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The Journal of Physical Chemistry A. "The Molecular Structures of 2-Hydroxybenzamide (C7H7NO2) and 2-Methoxybenzamide (C8H9NO2), Obtained by Gas-Phase Electron Diffraction and Theoretical Calculations." ACS Publications. 3
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UNECE / OECD. "OECD Test Guideline 117: Partition Coefficient (n-octanol/water), High Performance Liquid Chromatography (HPLC) Method." 4
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BenchChem. "The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery." 1
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Journal of Medicinal Chemistry. "Interactive SAR Studies: Rational Discovery of Super-Potent and Highly Selective Dopamine D3 Receptor Antagonists and Partial Agonists." ACS Publications. 5
